

Physical and chemical properties of [1,1'-biphenyl]-4,4'-dimethanol

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Compound of Interest

Compound Name: 4,4'-Bis(hydroxymethyl)biphenyl

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An In-Depth Technical Guide to the Physical and Chemical Properties of [1,1'-biphenyl]-4,4'-dimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of [1,1'-biphenyl]-4,4'-dimethanol, a biphenyl derivative with potential applications in various fields of chemical and pharmaceutical research. This document collates available data on its physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and includes spectral data for its characterization.

Physicochemical Properties

[1,1'-biphenyl]-4,4'-dimethanol, also known by its synonym **4,4'-bis(hydroxymethyl)biphenyl**, is a white crystalline solid. Its rigid biphenyl core and two primary alcohol functional groups dictate its physical and chemical behavior.

Table 1: General and Physical Properties of [1,1'-biphenyl]-4,4'-dimethanol

Property	Value
CAS Number	1667-12-5[1]
Molecular Formula	C ₁₄ H ₁₄ O ₂ [1]
Molecular Weight	214.26 g/mol [1]
Appearance	White crystalline powder
Melting Point	191-192 °C
Boiling Point (Predicted)	416.341 °C at 760 mmHg
pKa (Predicted)	14.01 ± 0.10

Table 2: Solubility Profile of [1,1'-biphenyl]-4,4'-dimethanol

Solvent	Quantitative Solubility	Qualitative Description
Water	Data not available	Expected to be sparingly soluble based on its nonpolar biphenyl core.
Ethanol	Data not available	Likely soluble, especially when heated ("almost transparency in hot EtOH").
Acetone	Data not available	Expected to be soluble, as the related [1,1'-biphenyl]-4-methanol is soluble at 25 mg/mL.
DMSO	Data not available	Expected to be soluble. The related 4,4'-dihydroxybiphenyl is soluble at 100 mg/mL.[2]

Spectral Data for Structural Elucidation

The following tables summarize the key spectral data for the characterization of [1,1'-biphenyl]-4,4'-dimethanol.

Table 3: ^1H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.6	d	4H	Aromatic protons ortho to the other phenyl ring
~7.4	d	4H	Aromatic protons meta to the other phenyl ring
~4.7	s	4H	Methylene protons (-CH ₂ OH)
~1.7	t (broad)	2H	Hydroxyl protons (-OH)

Note: Experimental ^1H NMR data for the target molecule was not available. The predicted data is based on the analysis of spectra from closely related biphenyl derivatives. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

Table 4: ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~140	Quaternary aromatic carbons linking the phenyl rings
~139	Quaternary aromatic carbons attached to the -CH ₂ OH group
~128	Aromatic CH carbons
~127	Aromatic CH carbons
~65	Methylene carbon (-CH ₂ OH)

Note: This represents a simplified interpretation of the available ^{13}C NMR data for **4,4'-Bis(hydroxymethyl)biphenyl**.[\[1\]](#)

Table 5: Mass Spectrometry Data (GC-MS)

m/z	Interpretation
214	Molecular ion $[\text{M}]^+$ [1]
183	$[\text{M} - \text{CH}_2\text{OH}]^+$
165	$[\text{M} - \text{CH}_2\text{OH} - \text{H}_2\text{O}]^+$ [1]
155	$[\text{M} - 2(\text{CH}_2\text{OH}) + \text{H}]^+$ [1]

Table 6: Infrared (IR) Spectroscopy Data (Vapor Phase)

Wavenumber (cm^{-1})	Interpretation
~3600-3200	O-H stretch (alcohol), broad
~3100-3000	C-H stretch (aromatic)
~2950-2850	C-H stretch (aliphatic)
~1600, 1480	C=C stretch (aromatic ring)
~1050	C-O stretch (primary alcohol)
~830	C-H out-of-plane bend (para-disubstituted aromatic)

Note: This is a general interpretation of the expected IR absorbances. Specific peak positions can be found in the vapor phase IR spectrum available on PubChem.[\[1\]](#)

Experimental Protocols

Synthesis of [1,1'-biphenyl]-4,4'-dimethanol via Reduction of 4,4'-bis(methoxycarbonyl)biphenyl

This protocol details the synthesis of [1,1'-biphenyl]-4,4'-dimethanol by the reduction of its corresponding dimethyl ester using lithium aluminum hydride (LiAlH_4).

Materials:

- 4,4'-bis(methoxycarbonyl)biphenyl
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Ethanol
- Acetone
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water
- 2-liter three-necked round-bottom flask
- Mechanical stirrer
- Reflux condenser
- Addition funnel
- Heating mantle
- Septum G2 filter (or equivalent)
- Rotary evaporator

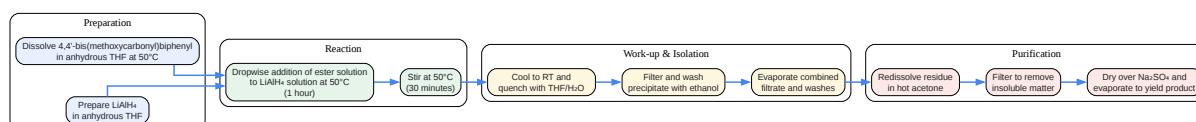
Procedure:

- Preparation of the Reducing Agent: In a 2-liter three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, dissolve 789 mg (20.8 mmol) of LiAlH_4 in 150 ml of anhydrous THF.

- **Preparation of the Ester Solution:** In a separate flask, dissolve 7.5 g (27.7 mmol) of 4,4'-bis(methoxycarbonyl)biphenyl in 500 ml of anhydrous THF. Heat the solution to 50 °C to ensure complete dissolution.
- **Reduction Reaction:** While stirring the LiAlH_4 solution and maintaining an inert atmosphere (e.g., nitrogen or argon), heat it to 50 °C. Add the warm ester solution dropwise to the LiAlH_4 solution over a period of 1 hour using the addition funnel.
- **Reaction Completion:** After the addition is complete, continue stirring the reaction mixture at 50 °C for an additional 30 minutes.
- **Quenching the Reaction:** Cool the reaction mixture to room temperature. Carefully and slowly add 15 ml of a THF/water (80:20 v/v) mixture to quench the excess LiAlH_4 . This should be done in a fume hood with appropriate safety precautions as the reaction can be exothermic and produce hydrogen gas.
- **Work-up and Isolation:**
 - Filter the reaction mixture through a Septum G2 filter.
 - Wash the collected precipitate with three 100 ml portions of ethanol.
 - Combine the filtrate and the ethanol washes.
 - Remove the solvent under reduced pressure using a rotary evaporator with a bath temperature of 40 °C.
- **Purification:**
 - Redissolve the resulting residue in 100 ml of hot acetone (50 °C).
 - Filter the hot solution to remove any insoluble impurities.
 - Dry the filtrate over anhydrous Na_2SO_4 .
 - Remove the acetone by rotary evaporation to yield the final product, [1,1'-biphenyl]-4,4'-dimethanol. A molar yield of 96.6% has been reported for this procedure.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of [1,1'-biphenyl]-4,4'-dimethanol.



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Caption: Workflow for the synthesis of [1,1'-biphenyl]-4,4'-dimethanol.

Applications in Drug Development

While specific biological activities for [1,1'-biphenyl]-4,4'-dimethanol are not extensively documented in publicly available literature, the biphenyl scaffold is a common motif in medicinal chemistry. Biphenyl derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Their rigid structure can provide a basis for designing molecules that can fit into the binding sites of various biological targets. Further research is warranted to explore the potential therapeutic applications of [1,1'-biphenyl]-4,4'-dimethanol and its derivatives.

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References

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